molecular formula C32H45IN2O9 B164525 7-Ihpp-forskolin CAS No. 135159-45-4

7-Ihpp-forskolin

Cat. No. B164525
CAS RN: 135159-45-4
M. Wt: 726.6 g/mol
InChI Key: BROZLMFTKXRQLW-DSNWZYGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ihpp-forskolin is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a derivative of forskolin, which is a natural compound found in the roots of the Coleus forskohlii plant. 7-Ihpp-forskolin has been studied for its ability to activate the enzyme adenylate cyclase, which plays a crucial role in cellular signaling pathways.

Mechanism Of Action

The mechanism of action of 7-Ihpp-forskolin involves the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This second messenger molecule plays a crucial role in cellular signaling pathways, regulating various physiological processes such as metabolism, gene expression, and ion channel activity.
Biochemical and Physiological Effects:
7-Ihpp-forskolin has been shown to have several biochemical and physiological effects. It increases the production of cAMP, which activates protein kinase A (PKA) and other downstream signaling pathways. This activation leads to increased contractility of cardiac muscle cells, relaxation of smooth muscle cells, and vasodilation of blood vessels. It also increases the secretion of insulin and glucagon, which regulate blood glucose levels.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Ihpp-forskolin in lab experiments include its potency and specificity for adenylate cyclase activation, which allows for precise control of cellular signaling pathways. However, its high cost and limited availability may limit its use in some experiments. Additionally, the effects of 7-Ihpp-forskolin may vary depending on the cell type and experimental conditions.

Future Directions

Several future directions for research on 7-Ihpp-forskolin include studying its potential therapeutic applications in cardiovascular, respiratory, and neurological diseases. It may also be studied for its anti-inflammatory and anti-tumor properties. Further research is needed to understand the precise mechanisms of action and to optimize its synthesis and delivery methods.

Synthesis Methods

The synthesis of 7-Ihpp-forskolin involves the modification of forskolin through the addition of a 7-isopropyl homopiperazine group. This modification enhances the compound's potency and specificity for adenylate cyclase activation. The synthesis process involves several steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.

Scientific Research Applications

7-Ihpp-forskolin has been extensively studied for its potential therapeutic applications in various fields. Its ability to activate adenylate cyclase has been shown to have beneficial effects on the cardiovascular, respiratory, and nervous systems. It has also been studied for its potential anti-inflammatory and anti-tumor properties.

properties

CAS RN

135159-45-4

Product Name

7-Ihpp-forskolin

Molecular Formula

C32H45IN2O9

Molecular Weight

726.6 g/mol

IUPAC Name

(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]carbamate

InChI

InChI=1S/C32H45IN2O9/c1-7-29(4)17-22(38)32(42)30(5)21(37)12-13-28(2,3)25(30)24(40)26(31(32,6)44-29)43-27(41)35-15-14-34-23(39)11-9-18-8-10-20(36)19(33)16-18/h7-8,10,16,21,24-26,36-37,40,42H,1,9,11-15,17H2,2-6H3,(H,34,39)(H,35,41)/i33-2

InChI Key

BROZLMFTKXRQLW-DSNWZYGKSA-N

Isomeric SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I])O)C)O)C

SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C

Canonical SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C

synonyms

(125I)7-IHPP-Fsk
2-(3-(4-hydroxy-3-(125I)iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin
2-(3-(4-hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin
7-IHPP-forskolin
7-IHPP-Fsk

Origin of Product

United States

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